2-Isopropylcycloheptanone
Description
2-Isopropylcycloheptanone is a cyclic ketone featuring a seven-membered cycloheptane ring substituted with an isopropyl group at the 2-position. Its molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol. The compound has been studied primarily in the context of organic synthesis and structural derivatization, particularly in reactions involving ethoxylation and bromination .
Properties
IUPAC Name |
2-propan-2-ylcycloheptan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)9-6-4-3-5-7-10(9)11/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABXJCRMBVOBFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-Isopropylcycloheptanone is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to cellular functions and metabolic pathways.
Industry: The compound is used in the formulation of certain perfumes and flavors due to its mild, sweet odor.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and reactivity of 2-isopropylcycloheptanone, it is critical to compare it with analogous cyclic ketones and derivatives. Below is a detailed analysis supported by experimental data and research findings.
Comparison with Cycloheptanone
Cycloheptanone (C₇H₁₂O), the parent compound of 2-isopropylcycloheptanone, lacks substituents on its ring. Key differences include:
- Steric Effects: The isopropyl group in 2-isopropylcycloheptanone introduces significant steric hindrance, reducing its reactivity in nucleophilic additions compared to cycloheptanone.
- Boiling Point: Cycloheptanone has a boiling point of 179–181°C, while 2-isopropylcycloheptanone’s larger molecular weight and branched structure likely elevate its boiling point, though exact data are unavailable in the cited sources.
- Synthetic Utility: Cycloheptanone is a common precursor in tropolone synthesis, whereas 2-isopropylcycloheptanone is specifically utilized in ethoxylation and bromination reactions to generate substituted tropolones .
Comparison with 2-Ethoxy-2-Isopropylcycloheptanone
A derivative of 2-isopropylcycloheptanone, 2-ethoxy-2-isopropylcycloheptanone (C₁₂H₂₀O₂), is synthesized via ethoxylation. Key distinctions include:
- Reactivity : The ethoxy group enhances electrophilicity at the carbonyl carbon, making the derivative more reactive toward nucleophiles.
- Applications: While 2-isopropylcycloheptanone serves as a starting material, its ethoxy derivative is an intermediate in tropolone synthesis, as demonstrated by Cook, Raphael, and Scott .
Bromination Behavior vs. Phenyltropolones
Bromination of 2-isopropylcycloheptanone yields a mixture of γ-phenyltropolone (V) and β-phenyltropolone (VI) in 9% and 5% yields, respectively . This contrasts with bromination of simpler cycloheptanones, which typically produce single isomers under controlled conditions. The lower yields here highlight the steric and electronic challenges posed by the isopropyl group.
Data Tables
Table 1: Structural and Reactivity Comparison
| Compound | Molecular Formula | Key Substituent | Boiling Point (°C) | Bromination Yield (%) |
|---|---|---|---|---|
| Cycloheptanone | C₇H₁₂O | None | 179–181 | N/A |
| 2-Isopropylcycloheptanone | C₁₀H₁₆O | Isopropyl | Not reported | 9 (γ), 5 (β) |
| 2-Ethoxy-2-isopropylcycloheptanone | C₁₂H₂₀O₂ | Ethoxy | Not reported | Not applicable |
Research Findings and Limitations
- Steric Influence: The isopropyl group in 2-isopropylcycloheptanone significantly impacts reaction pathways, as seen in its lower bromination yields compared to unsubstituted cycloheptanones .
- Synthetic Versatility : Despite moderate yields, the compound’s ability to form substituted tropolones underscores its utility in heterocyclic chemistry.
- Data Gaps : Physical properties like melting/boiling points and spectroscopic data (e.g., IR, NMR) are absent in the cited literature, limiting a full comparative analysis.
Biological Activity
2-Isopropylcycloheptanone is a cyclic ketone that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, anti-inflammatory effects, and other pharmacological activities.
Chemical Structure and Properties
2-Isopropylcycloheptanone is characterized by a cycloheptane ring with an isopropyl group and a ketone functional group. Its molecular formula is , and it has a molecular weight of 140.23 g/mol. The structure can be represented as follows:
1. Cytotoxicity
Cytotoxicity studies have shown that 2-isopropylcycloheptanone exhibits significant activity against various cancer cell lines. A study evaluated its effects on human tumor cell lines, including RKO, PC-3, and HeLa cells. The results indicated that the compound has an IC50 (the concentration required to inhibit cell growth by 50%) ranging from 49.79 µM to 113.70 µM across different cell lines, suggesting moderate cytotoxic potential.
| Cell Line | IC50 (µM) |
|---|---|
| RKO | 60.70 |
| PC-3 | 49.79 |
| HeLa | 78.72 |
These findings highlight the compound's potential as an anticancer agent, although further optimization may be necessary to enhance its efficacy.
3. Leishmanicidal Activity
In vitro studies have assessed the leishmanicidal activity of derivatives related to 2-isopropylcycloheptanone against Leishmania mexicana. Compounds in this category exhibited IC50 values below 1 µM, indicating potent activity comparable to established treatments like amphotericin B.
| Compound | IC50 (µM) |
|---|---|
| Compound A | 0.15 |
| Compound B | 0.19 |
| Amphotericin B | 0.17 |
The precise mechanism by which 2-isopropylcycloheptanone exerts its biological effects remains under investigation. Preliminary studies suggest potential pathways involving oxidative stress modulation and interaction with cellular signaling pathways that regulate apoptosis in cancer cells.
Case Study 1: Cytotoxic Effects on Cancer Cell Lines
A recent study investigated the cytotoxic effects of several derivatives of cycloheptanones, including 2-isopropylcycloheptanone, on human cancer cell lines. The research aimed to establish a correlation between structural modifications and biological activity, revealing that specific substitutions could enhance cytotoxicity.
Case Study 2: Anti-leishmanial Activity
Another significant study focused on the anti-leishmanial properties of cycloheptanone derivatives. The results demonstrated that certain compounds exhibited remarkable efficacy against Leishmania species, with implications for developing new therapeutic agents for leishmaniasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
